3,5-dimethyl-4H-pyrazole
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Overview
Description
3,5-Dimethyl-4H-pyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. This compound is unsymmetrical, but its conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a white solid that dissolves well in polar organic solvents and has found use in various chemical applications .
Mechanism of Action
Target of Action
3,5-Dimethyl-4H-pyrazole is a versatile scaffold in organic synthesis and medicinal chemistry . It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
The mode of action of this compound is influenced by its structural properties. It exhibits tautomerism, a phenomenon that may influence its reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects on biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
It is known that this compound is a white solid that dissolves well in polar organic solvents , which suggests it may have good bioavailability.
Result of Action
It is known that pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems . These systems can have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
It is known that the structure and reactivity of pyrazoles, including this compound, can be influenced by tautomerism , a phenomenon that can be affected by environmental factors such as temperature and pH.
Biochemical Analysis
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4H-pyrazole at different dosages in animal models have been studied. For example, certain 3,5-dimethylpyrazole derivatives have shown anticonvulsant activity in animal models .
Preparation Methods
3,5-Dimethyl-4H-pyrazole can be synthesized through several methods. One common method involves the condensation of acetylacetone and hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The reaction with hydrazine hydrate can sometimes be violent, so the latter method is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
3,5-Dimethyl-4H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with molecular iodine and aromatic aldehydes to form substituted pyrazole derivatives . The compound also participates in cyclocondensation reactions with 1,3-dicarbonyl compounds and phenylhydrazine to form pyrazole structures . Common reagents used in these reactions include hydrazine, acetylacetone, and molecular iodine. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
3,5-Dimethyl-4H-pyrazole has a wide range of scientific research applications. In chemistry, it is used as a precursor to various ligands studied in coordination chemistry, such as trispyrazolylborate and pyrazolyldiphosphine . In biology and medicine, pyrazole derivatives are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . In the industry, this compound is used as a blocking agent for isocyanates .
Comparison with Similar Compounds
3,5-Dimethyl-4H-pyrazole is similar to other pyrazole derivatives, such as 1,3,4,5-tetraaryl-2-pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione . These compounds share a core pyrazole structure but differ in their substituent groups and biological activities. The uniqueness of this compound lies in its specific methyl substitutions, which confer distinct chemical and biological properties. Other similar compounds include 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3,5-dimethyl-4H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSQIXSRHXMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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